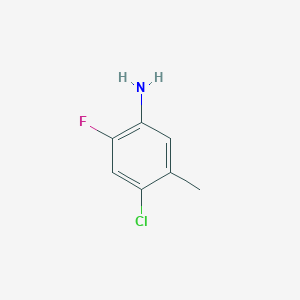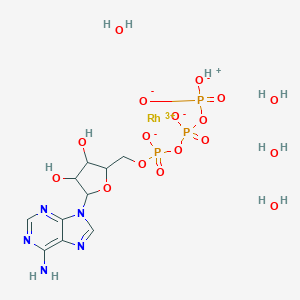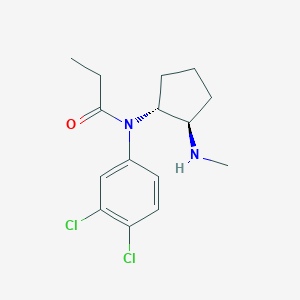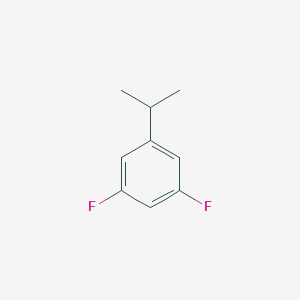
1,3-Difluoro-5-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-5-(propan-2-yl)benzene, also known as DFIPB, is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
1,3-Difluoro-5-(propan-2-yl)benzene works by undergoing a reaction with ROS, resulting in a change in its fluorescence properties. Specifically, when 1,3-Difluoro-5-(propan-2-yl)benzene reacts with ROS, it undergoes a process known as photoinduced electron transfer (PET), which causes a decrease in its fluorescence intensity. This change in fluorescence can be measured and used to quantify the amount of ROS present in a sample.
Effets Biochimiques Et Physiologiques
1,3-Difluoro-5-(propan-2-yl)benzene has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it a safe and useful tool for studying ROS in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Difluoro-5-(propan-2-yl)benzene is its high sensitivity and selectivity for detecting ROS. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, 1,3-Difluoro-5-(propan-2-yl)benzene has some limitations, including its limited stability in solution and its sensitivity to pH changes. These limitations can make it challenging to use in certain experimental conditions.
Orientations Futures
There are several future directions for research involving 1,3-Difluoro-5-(propan-2-yl)benzene. One area of interest is the development of new fluorescent probes based on 1,3-Difluoro-5-(propan-2-yl)benzene that can detect other reactive species besides ROS. Another area of interest is the application of 1,3-Difluoro-5-(propan-2-yl)benzene in vivo, which would allow for the detection of ROS in living organisms and could have implications for the diagnosis and treatment of various diseases. Additionally, 1,3-Difluoro-5-(propan-2-yl)benzene could be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET) to provide more comprehensive information about biological systems.
Méthodes De Synthèse
1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through a multi-step process involving the reaction of 2,6-difluorotoluene with propan-2-ol. The reaction is typically catalyzed by a strong acid such as sulfuric acid or trifluoromethanesulfonic acid. The resulting product is then purified through distillation or column chromatography.
Applications De Recherche Scientifique
1,3-Difluoro-5-(propan-2-yl)benzene has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative stress and damage to cells, leading to various diseases such as cancer, Alzheimer's, and Parkinson's. 1,3-Difluoro-5-(propan-2-yl)benzene has been shown to be highly sensitive and selective for detecting ROS, making it a promising tool for studying oxidative stress and developing new therapies for related diseases.
Propriétés
Numéro CAS |
117358-53-9 |
|---|---|
Nom du produit |
1,3-Difluoro-5-(propan-2-yl)benzene |
Formule moléculaire |
C9H10F2 |
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
Clé InChI |
DBJPSXMQULNSML-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)F)F |
Synonymes |
Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



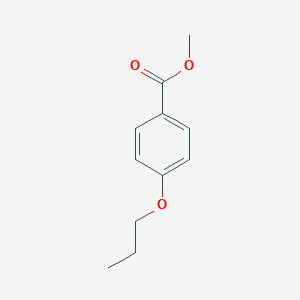

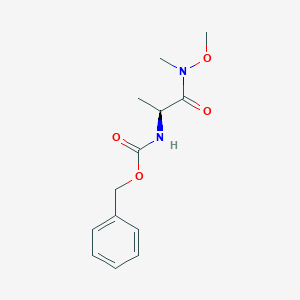
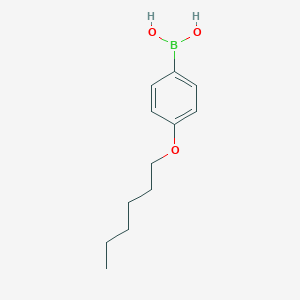
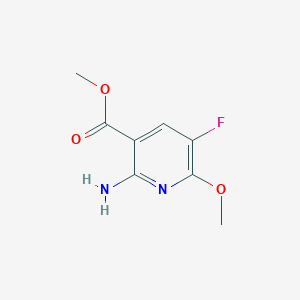
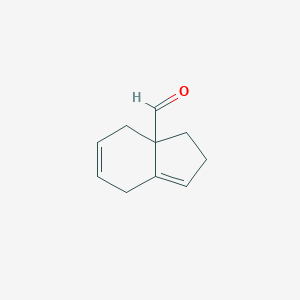
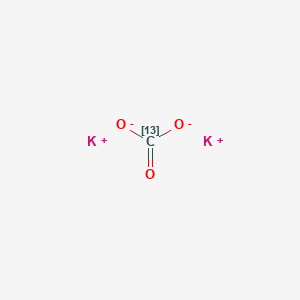
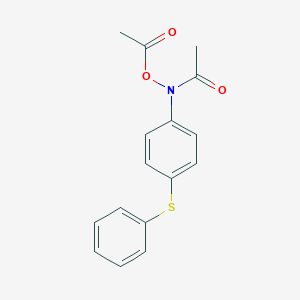
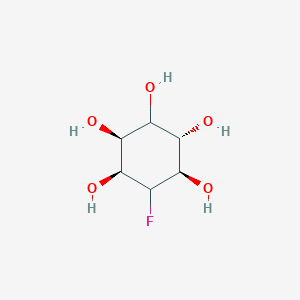
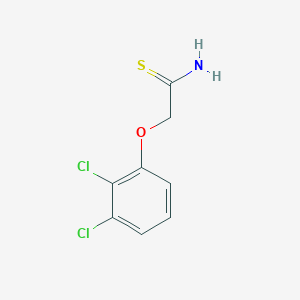
![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)
